molecular formula C16H22O3 B12596422 2,5-Nonanedione, 7-methoxy-9-phenyl- CAS No. 917575-04-3

2,5-Nonanedione, 7-methoxy-9-phenyl-

Cat. No.: B12596422
CAS No.: 917575-04-3
M. Wt: 262.34 g/mol
InChI Key: HLVXJPHPRWWZCA-UHFFFAOYSA-N
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Description

2,5-Nonanedione, 7-methoxy-9-phenyl- is an organic compound with the molecular formula C16H22O3. This compound is characterized by the presence of a methoxy group and a phenyl group attached to a nonanedione backbone. It is a derivative of nonanedione, which is a diketone with two carbonyl groups located at the 2nd and 5th positions of the nonane chain. The addition of methoxy and phenyl groups imparts unique chemical properties to this compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Nonanedione, 7-methoxy-9-phenyl- typically involves multi-step organic reactionsThe reaction conditions often involve the use of strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the precursor, followed by the addition of the phenyl and methoxy groups under controlled temperature and pressure conditions .

Industrial Production Methods

In an industrial setting, the production of 2,5-Nonanedione, 7-methoxy-9-phenyl- can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. Catalysts such as palladium or nickel may be used to facilitate the reactions, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are commonly employed to dissolve the reactants and intermediates .

Chemical Reactions Analysis

Types of Reactions

2,5-Nonanedione, 7-methoxy-9-phenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of nonanedione, such as alcohols, carboxylic acids, and esters. These products can be further functionalized to create more complex molecules for specific applications .

Scientific Research Applications

2,5-Nonanedione, 7-methoxy-9-phenyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-Nonanedione, 7-methoxy-9-phenyl- involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may inhibit specific enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

    2,5-Nonanedione: The parent compound without the methoxy and phenyl groups.

    2,5-Nonanedione, 7-methoxy-: A derivative with only the methoxy group.

    2,5-Nonanedione, 9-phenyl-: A derivative with only the phenyl group.

Uniqueness

2,5-Nonanedione, 7-methoxy-9-phenyl- is unique due to the presence of both methoxy and phenyl groups, which impart distinct chemical and physical properties. These groups enhance the compound’s reactivity and stability, making it suitable for specific applications that other similar compounds may not be able to fulfill .

Properties

CAS No.

917575-04-3

Molecular Formula

C16H22O3

Molecular Weight

262.34 g/mol

IUPAC Name

7-methoxy-9-phenylnonane-2,5-dione

InChI

InChI=1S/C16H22O3/c1-13(17)8-10-15(18)12-16(19-2)11-9-14-6-4-3-5-7-14/h3-7,16H,8-12H2,1-2H3

InChI Key

HLVXJPHPRWWZCA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CCC(=O)CC(CCC1=CC=CC=C1)OC

Origin of Product

United States

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